Pyridin-3-ylmethanamine Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-3-ylmethanamine Hydrochloride can be synthesized through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with ammonia, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt. Another method includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the amine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-ylmethanamine Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Alkylated or arylated pyridine derivatives.
Scientific Research Applications
Pyridin-3-ylmethanamine Hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Pyridin-3-ylmethanamine Hydrochloride can be compared with other similar compounds, such as:
Pyridine: A basic six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Piperidine: A saturated six-membered heterocycle with one nitrogen atom.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Properties
IUPAC Name |
pyridin-3-ylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDZJIFKXAPNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383135 | |
Record name | Pyridin-3-ylmethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22199-21-9, 84359-15-9 | |
Record name | 3-Pyridinemethanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22199-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC194312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridin-3-ylmethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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